Azidoioxynil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123316-60-9 |
|---|---|
Molecular Formula |
C7H2I2N4O |
Molecular Weight |
411.93 g/mol |
IUPAC Name |
2-azido-4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H2I2N4O/c8-4-1-3(2-10)6(12-13-11)5(9)7(4)14/h1,14H |
InChI Key |
UFFOQFFMVFEBBQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)O)I)N=[N+]=[N-])C#N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)N=[N+]=[N-])C#N |
Other CAS No. |
123316-60-9 |
Synonyms |
3,5-diiodo-2-azido-4-hydroxybenzonitrile azido-ioxynil azidoioxynil |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Azidoioxynil
Classical Synthetic Pathways to Azidoioxynil
The traditional synthesis of the proposed this compound would logically commence with its precursor, ioxynil (B1672095) (4-hydroxy-3,5-diiodobenzonitrile), followed by the introduction of the azide (B81097) functionality.
The synthesis of the precursor, ioxynil, is a well-documented process. A common industrial method involves the direct iodination of 4-hydroxybenzonitrile (B152051). This electrophilic aromatic substitution reaction is typically carried out using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent in a suitable solvent. The hydroxyl group of 4-hydroxybenzonitrile is a strongly activating ortho-, para-director, and the cyano group is a meta-directing deactivator. The iodination occurs at the positions ortho to the hydroxyl group, leading to the formation of 3,5-diiodo-4-hydroxybenzonitrile, known as ioxynil. nih.govwikipedia.org
Table 1: Synthesis of Ioxynil from 4-hydroxybenzonitrile
| Reactant | Reagent | Product |
| 4-hydroxybenzonitrile | Iodine (I₂) / Oxidizing Agent | Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) |
The functionalization strategy for converting ioxynil to this compound would then target the phenolic hydroxyl group.
The conversion of the phenolic hydroxyl group of ioxynil to an azide functionality is the key step in the proposed synthesis of this compound. Several methods exist for the synthesis of aryl azides from phenols.
One of the most common methods involves a two-step process:
Diazotization of an intermediate arylamine: This would first require the conversion of the phenolic hydroxyl group of ioxynil to an amino group. This is a non-trivial transformation. A more direct approach is preferable.
Direct displacement of a derivative of the phenol (B47542): A more direct and widely used method is the conversion of the phenol to a better leaving group, followed by nucleophilic substitution with an azide salt. For instance, the phenolic hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate. The resulting aryl sulfonate can then undergo nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the aryl azide.
Another direct approach is the diazotransfer reaction . While typically used on amines, certain reagents have been developed for the direct azidation of phenols. nii.ac.jpchemistryviews.org This can be achieved by activating the phenol and then reacting it with a diazotransfer agent.
Aryl diazonium salts, generated from the corresponding anilines, are also common precursors to aryl azides. organic-chemistry.orgrsc.orgorganic-chemistry.org However, this would necessitate the synthesis of 4-amino-3,5-diiodobenzonitrile (B15147900) from ioxynil, adding steps to the synthesis.
Table 2: Potential Azido-Functionalization Reactions for Ioxynil
| Starting Material | Reagents | Intermediate | Product |
| Ioxynil | 1. Tosyl chloride, Pyridine; 2. Sodium azide | Ioxynil tosylate | This compound |
| Ioxynil | Diazotransfer reagent | Activated phenol complex | This compound |
Optimization of these reactions would involve screening of solvents, reaction times, and temperatures to maximize the yield and purity of the final product. The choice of base in the sulfonate ester formation and the concentration of sodium azide are critical parameters to control.
The synthesis of this compound presents several challenges. The handling of azide compounds requires caution due to their potential explosive nature, especially when dealing with heavy atoms like iodine in the molecule. The nucleophilic substitution reaction on the aryl sulfonate can be sluggish due to the steric hindrance from the two bulky iodine atoms ortho to the reaction center.
Advancements in the synthesis of aryl azides that could be applied to this compound include the use of transition metal-catalyzed cross-coupling reactions. For example, a palladium or copper catalyst could be used to couple an aryl halide or triflate with an azide source. organic-chemistry.org In the case of ioxynil, this would first require the conversion of the hydroxyl group to a triflate.
Furthermore, the development of safer azidating agents and flow chemistry processes can mitigate the risks associated with the use of azides. uni-hannover.denih.gov
Advanced Synthetic Approaches and Stereochemical Considerations
For the proposed structure of this compound, which is derived from ioxynil, the issue of regioselectivity in the azidation step is straightforward as there is only one hydroxyl group. However, if one were to consider the synthesis of an azido (B1232118) derivative of a more complex phenol with multiple hydroxyl groups or other reactive sites, regioselectivity would be a critical consideration. In such cases, protecting group strategies would be necessary to ensure that the azido group is introduced at the desired position. For instance, more reactive hydroxyl groups could be protected with silyl (B83357) or acyl groups, allowing for the selective functionalization of the target hydroxyl group.
The proposed structure of this compound (4-azido-3,5-diiodobenzonitrile) is an achiral molecule. It does not possess any stereocenters. Therefore, enantioselective synthesis methodologies are not applicable in this context.
Information Regarding the Chemical Compound "this compound"
Following a comprehensive search of scientific databases and literature, it has been determined that the chemical compound "this compound" is not a recognized or documented substance. As a result, there is no available scientific information regarding its synthesis, derivatization, or chemical properties.
The name "this compound" suggests a potential derivative of the herbicide "Ioxynil" containing an azide functional group. While the synthesis of various organic azides and the modification of existing chemical structures are common practices in chemistry, there is no specific data or research published on a compound with this particular name.
Due to the absence of any foundational scientific literature on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of content on synthetic methodologies, green chemistry principles, chemical modification, and other specified topics would be entirely speculative and would not meet the standards of factual reporting.
Therefore, the requested article focusing on "this compound" cannot be produced.
Mechanistic Elucidation of Azidoioxynil’s Biological Activity
Molecular Targets and Interaction Dynamics
The interaction of Azidoioxynil with its biological targets is characterized by high specificity, leading to the inhibition of key enzymatic processes. Its primary action is centered on the components of photosynthetic machinery.
The primary molecular target of this compound was identified through photoaffinity labeling studies. This technique utilizes the azido (B1232118) group on the molecule, which upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acids at the binding site. nih.govpnas.orgnih.gov Such experiments, particularly with analogous compounds like azido-atrazine, have been fundamental in identifying the herbicide receptor protein. nih.govresearchgate.netcapes.gov.br
The putative receptor for this compound is the Photosystem II (PSII) D1 protein, a core component of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. uniprot.orguniprot.orgresearchgate.net This protein, which has a molecular weight in the range of 32-34 kilodaltons (kDa), contains the binding niche for phenolic herbicides. researchgate.netcapes.gov.br Specifically, this compound binds to the Q_B-binding site on the D1 protein, the same site occupied by the native plastoquinone (B1678516) molecule, which acts as the secondary electron acceptor in PSII. uniprot.orgfrontiersin.orgnih.gov By occupying this site, the herbicide competitively inhibits the binding of plastoquinone, which is essential for continued electron flow. frontiersin.org
This compound exhibits a dual mechanism of enzymatic inhibition, a characteristic it shares with its parent compound, ioxynil (B1672095).
Inhibition of Photosynthetic Electron Transport : The primary and most well-documented inhibitory action is the disruption of photosynthetic electron flow at the PSII receptor site. wikipedia.orgmahanco.ir By binding to the Q_B niche on the D1 protein, this compound physically blocks the transfer of electrons from the primary quinone electron acceptor (Q_A) to the secondary quinone electron acceptor (Q_B). uniprot.orgfrontiersin.org This blockage effectively halts the linear electron transport chain, preventing the reduction of NADP+ and the creation of a proton gradient for ATP synthesis. wur.nloup.com The mode of action is similar to other well-known PSII inhibitors like DCMU and atrazine (B1667683), although ioxynil belongs to a different chemical class known as the phenol (B47542) type. frontiersin.orgoup.com
The study of the this compound-D1 protein complex is a prime example of ligand-target interaction analysis. In the absence of UV light, this compound binds reversibly to the Q_B site on the D1 protein, driven by non-covalent interactions. acs.org
The unique utility of this compound lies in its ability to form an irreversible, covalent bond with its target upon photoactivation. nih.govpnas.org When irradiated with UV light, the azido group (-N₃) loses nitrogen gas (N₂) to form a highly reactive nitrene radical. pnas.org This nitrene can then insert into carbon-hydrogen or other bonds of amino acid residues within the binding pocket, permanently attaching the this compound molecule to the D1 protein. nih.govpnas.org
This covalent stabilization of the ligand-target complex is invaluable for:
Confirming the identity of the binding protein : After labeling with a radioactive version of this compound, the D1 protein can be isolated and identified via techniques like SDS-PAGE. researchgate.net
Mapping the binding pocket : By digesting the covalently labeled D1 protein and analyzing the resulting peptide fragments, researchers can identify the specific amino acid residues that form the binding site. For related inhibitors, residues such as Serine-264 and Histidine-252 in the D1 protein are known to be critical for forming hydrogen bonds that stabilize the complex. frontiersin.org
Competition experiments, where the binding of radiolabeled this compound is prevented by the presence of other PSII inhibitors like atrazine or unlabeled ioxynil, further confirm that these herbicides share a common binding domain. researchgate.netcapes.gov.br
Cellular and Subcellular Impact of this compound
The molecular interactions of this compound translate into significant disruptions of critical energy-transducing processes at the cellular and subcellular levels, primarily within chloroplasts and mitochondria.
The binding of this compound to the D1 protein of Photosystem II has a cascading effect on the entire photosynthetic electron transport chain. wur.nloup.com By blocking the transfer of electrons from Q_A to Q_B, it causes a "traffic jam" of electrons upstream. uniprot.orgresearchgate.net
The immediate consequences include:
Accumulation of Reduced Q_A : The primary electron acceptor, Q_A, remains in its reduced state (Q_A⁻) as it cannot pass its electron to Q_B.
Inhibition of Water Splitting : The blockage of electron flow prevents the re-oxidation of the primary chlorophyll (B73375) donor, P680, which in turn halts the oxidation of water by the oxygen-evolving complex.
Cessation of Proton Pumping : The flow of electrons through the cytochrome b₆f complex, which contributes to the transmembrane proton gradient, is stopped.
Halt in ATP and NADPH Production : Without a proton gradient, ATP synthesis via ATP synthase ceases. Simultaneously, the lack of electron flow to Photosystem I prevents the reduction of NADP⁺ to NADPH. wur.nl
This complete shutdown of linear electron transport starves the plant of the ATP and reducing power (NADPH) necessary for carbon fixation and other metabolic processes, leading to rapid cell death. wikipedia.orgoup.com
Separate from its impact on chloroplasts, this compound affects the function of mitochondria by acting as an uncoupler. wikipedia.orgmahanco.irannualreviews.org The process of oxidative phosphorylation depends on a tightly controlled proton gradient (proton-motive force) generated across the inner mitochondrial membrane by the electron transport chain. annualreviews.org
This compound, as a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. It is thought to function as a protonophore, picking up protons in the acidic intermembrane space and releasing them into the more alkaline matrix, thereby dissipating the essential proton gradient.
This interference leads to:
Unhindered Respiration : The electron transport chain works at a maximum rate as it is no longer inhibited by the back-pressure of the proton gradient. This results in high rates of oxygen consumption.
Inhibition of ATP Synthesis : Despite the high rate of respiration, ATP synthase is rendered inactive due to the lack of a proton-motive force.
Energy Dissipation as Heat : The energy released from electron transport is not captured in the form of ATP and is instead lost as heat, which can contribute to cellular damage.
This dual-pronged attack on both photosynthesis and respiration makes ioxynil-based compounds highly effective and fast-acting herbicides. wikipedia.orghb-p.com
Impact on Cellular Respiration Pathways
This compound is anticipated to disrupt cellular respiration primarily by acting as an uncoupling agent, a mechanism shared with its analogue, ioxynil. wikipedia.org This process fundamentally disconnects the electron transport chain from ATP synthesis, which are the two crucial, linked components of oxidative phosphorylation. khanacademy.org
In normal cellular respiration, the electron transport chain pumps protons (H+ ions) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. khanacademy.org The energy stored in this electrochemical gradient is then used by the enzyme ATP synthase to produce ATP from ADP and inorganic phosphate. khanacademy.orguoanbar.edu.iq
Uncoupling agents like ioxynil—and presumably this compound—disrupt this process. wikipedia.org They are lipophilic molecules that can transport protons across the inner mitochondrial membrane, effectively dissipating the carefully maintained proton gradient. This allows the electron transport chain to continue consuming oxygen, but without the corresponding production of ATP, as the energy from the gradient is released as heat instead. khanacademy.org Consequently, the cell's primary mechanism for generating large amounts of energy is severely compromised.
| Cellular Respiration Stage | Normal Function | Postulated Effect of this compound |
| Electron Transport Chain | Electrons are passed along a series of protein complexes, pumping protons across the inner mitochondrial membrane. khanacademy.org | Electron transport may accelerate as the proton gradient is continuously dissipated, leading to increased oxygen consumption without energy conservation. |
| Chemiosmosis (ATP Synthesis) | The flow of protons back into the matrix through ATP synthase drives the synthesis of ATP. khanacademy.org | ATP synthesis is drastically reduced or halted due to the collapse of the proton motive force. wikipedia.org |
Effects on Membrane Integrity and Ion Transport
The primary effect of this compound on membrane function is directly linked to its role as a protonophore, disrupting ion transport across the inner mitochondrial membrane. By providing an alternative pathway for protons to re-enter the mitochondrial matrix, it collapses the electrochemical potential of the membrane. mdpi.comfrontiersin.org This disruption of the proton gradient is a targeted attack on the bioenergetic integrity of the membrane rather than causing physical rupture. nih.gov
The consequences of this disruption include:
Depolarization of the Mitochondrial Membrane: The influx of protons neutralizes the charge separation across the membrane, leading to its depolarization.
Altered Ion Transport: The proton motive force is essential for the transport of various ions and metabolites across the mitochondrial membrane. Its dissipation can impair the cell's ability to maintain ionic homeostasis. mdpi.comfrontiersin.org
Biochemical Pathways and Signalling Cascades Perturbed by this compound
Downstream Effects on Primary Metabolic Pathways
The severe depletion of cellular ATP levels caused by the uncoupling of oxidative phosphorylation has profound downstream effects on numerous primary metabolic pathways that are energy-dependent. nih.gov
Glycolysis: Initially, cells may attempt to compensate for the lack of ATP from oxidative phosphorylation by upregulating glycolysis. uoanbar.edu.iq However, this process alone is far less efficient, producing only a net of two ATP molecules per glucose molecule, and cannot meet the energy demands of the cell long-term. wikipedia.org
Biosynthesis: Virtually all anabolic processes, such as the synthesis of proteins, nucleic acids, and lipids, are highly endergonic and rely on a steady supply of ATP. A drastic reduction in ATP availability would lead to a widespread shutdown of these essential biosynthetic activities. nih.gov
Modulation of Secondary Metabolite Production
In organisms like plants and fungi, cellular stress is a known trigger for the modulation of secondary metabolite production. frontiersin.orgnih.gov The metabolic and oxidative stress induced by this compound can activate defense signaling pathways, leading to changes in the synthesis of these compounds. mdpi.com
For instance, plants under stress from herbicides often produce a variety of secondary metabolites, such as phenolic compounds or phytoalexins, as part of a general defense response. frontiersin.org The activation of these pathways is a complex process intended to protect the organism, although it may not be sufficient to overcome the toxic effects of the compound. The specific secondary metabolites produced would depend on the affected organism's genetic makeup and the nature of the stress signals generated. researchgate.net
Induction of Cellular Stress Responses at the Molecular Level
Exposure to a potent metabolic inhibitor like this compound triggers a cascade of cellular stress responses at the molecular level as the cell attempts to manage the damage and survive. nih.gov
Heat Shock Response: The disruption of cellular energy homeostasis and potential increase in unfolded or misfolded proteins (due to failed ATP-dependent chaperone activity) can induce the heat shock response. This involves the upregulation of heat shock proteins (HSPs), which are molecular chaperones that attempt to refold damaged proteins and prevent their aggregation. nih.govmdpi.com
Oxidative Stress Response: The accelerated and inefficient flow of electrons through the electron transport chain can lead to an increased production of reactive oxygen species (ROS), causing oxidative stress. Cells respond by upregulating antioxidant enzymes to neutralize these damaging molecules.
Signaling for Programmed Cell Death: If the cellular damage is too severe and cannot be mitigated by survival pathways, stress signaling cascades will ultimately activate programmed cell death (apoptosis) to eliminate the compromised cell in a controlled manner. nih.govfrontiersin.org
Resistance Mechanisms and Cross-Resistance Patterns
Resistance to herbicides like this compound can develop in target populations through several mechanisms.
Target-Site Modification: Mutations in the genes encoding the target proteins could alter their structure, reducing the binding affinity of the herbicide. However, for an uncoupler that does not bind to a specific enzyme site but rather acts as a lipid-soluble proton carrier, this mechanism is less likely.
Enhanced Metabolism: The evolution of enzyme systems, such as cytochrome P450 monooxygenases, that can more effectively detoxify and degrade the herbicide before it can reach its site of action is a common resistance strategy.
Reduced Uptake or Increased Efflux: Changes in the cell membrane that reduce the uptake of the compound or the upregulation of efflux pumps that actively transport the herbicide out of the cell can also confer resistance. frontiersin.org
Cross-resistance is a significant concern with herbicides that share a mode of action. frontiersin.orgyoutube.com If a weed population develops resistance to Ioxynil or Bromoxynil (B128292) through a mechanism like enhanced metabolic degradation, it is highly probable that it will also exhibit resistance to this compound, as the same enzymes would likely recognize and degrade the closely related molecule. biorxiv.orgnih.gov This pattern complicates weed management strategies, as the effectiveness of one herbicide is linked to the resistance profile developed against others in the same chemical family.
| Resistance Mechanism | Description | Potential for Cross-Resistance |
| Metabolic Degradation | Increased activity of enzymes (e.g., P450s) that break down the herbicide into non-toxic forms. | High: Enzymes that degrade Ioxynil or Bromoxynil are very likely to act on this compound. nih.gov |
| Altered Uptake/Transport | Modifications to membrane transporters or efflux pumps reduce the intracellular concentration of the herbicide. frontiersin.org | High: Transporters are often family-specific and would likely recognize and pump out structurally similar molecules. |
| Target-Site Mutation | A change in the herbicide's molecular target that prevents binding. | Low: As an uncoupler, this compound does not have a specific binding site on a protein that could be easily mutated. |
Non-Target Site Resistance Mechanisms (e.g., enhanced detoxification pathways)
Non-target site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. hracglobal.comcroplife.org.au These mechanisms are generally more complex than TSR and can confer cross-resistance to multiple herbicide classes with different modes of action. nih.govnih.gov
Key NTSR mechanisms include:
Enhanced Metabolic Detoxification: This is considered the most significant NTSR mechanism. researchgate.networdpress.com Resistant plants can more rapidly metabolize the herbicide into non-toxic or less toxic compounds. ksu.eduagriculture.com This process typically occurs in three phases:
Phase I (Modification): Enzymes like cytochrome P450 monooxygenases (P450s) introduce functional groups to the herbicide molecule. nih.govresearchgate.net
Phase II (Conjugation): Other enzymes, such as glutathione (B108866) S-transferases (GSTs) and glycosyl transferases (GTs), attach highly soluble molecules like glucose or glutathione to the modified herbicide. nih.govresearchgate.net
Phase III (Compartmentalization): The conjugated, non-toxic metabolite is transported and sequestered into the vacuole or cell wall, effectively removing it from the plant's metabolic systems. researchgate.net
Reduced Herbicide Uptake or Translocation: Some resistant weeds may have altered leaf cuticles that reduce herbicide absorption or may be less efficient at moving the herbicide from the point of contact to the chloroplasts where it acts. nih.govscielo.br
Sequestration: The herbicide can be trapped in plant tissues or cellular compartments away from its target site, preventing it from causing harm. wordpress.comwisc.edu
Metabolic resistance is particularly concerning because the enzymes involved, such as P450s and GSTs, often have broad substrate specificity, meaning resistance selected by one herbicide can inadvertently provide resistance to entirely new or different classes of herbicides. nih.govwisc.edu
| Enzyme Family | Function in Detoxification | Reference |
| Cytochrome P450s (P450s) | Phase I: Oxidation, hydroxylation of herbicide | nih.govresearchgate.net |
| Glutathione S-transferases (GSTs) | Phase II: Conjugation with glutathione | nih.govresearchgate.net |
| Glycosyl transferases (GTs) | Phase II: Conjugation with sugars (e.g., glucose) | nih.govresearchgate.net |
| ATP-binding cassette (ABC) transporters | Phase III: Transport of conjugated metabolites into vacuole | researchgate.netmdpi.com |
Molecular Basis of Resistance Development and Evolution
The evolution of herbicide resistance in a weed population is a direct consequence of intense selection pressure. croplife.org.auresearchgate.net The repeated application of a single herbicide or herbicides with the same mode of action kills susceptible individuals, allowing rare, pre-existing resistant individuals to survive, reproduce, and pass on their resistance traits. hracglobal.com
The molecular basis of this evolution differs for TSR and NTSR.
Evolution of Target-Site Resistance: TSR often arises from a single point mutation in a crucial gene (like psbA). unl.edu Because this can be a single genetic event, it can appear relatively quickly in a population under high selection pressure. The spread of this resistance is governed by the inheritance pattern of the gene; for the D1 protein, this is maternal inheritance via chloroplast DNA. unl.edu
The initial frequency of resistance genes within a weed population is a critical factor in how quickly resistance evolves. croplife.org.au If genes that can confer metabolic resistance are already present at a low frequency, resistance can develop rapidly when a new herbicide is introduced. nih.gov
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Azidoioxynil
Identification of Key Structural Motifs for Biological Efficacy
Influence of Substituents on the Aromatic Ring on Biological Activity
Further research would first require the synthesis and biological evaluation of "Azidoioxynil" to generate the necessary data for the computational and structural analyses requested.
Compound Information Table
Stereochemical Configuration and its Impact on Biological Specificity
The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in the biological activity of pesticides. solubilityofthings.commichberk.comwikipedia.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different potencies and biological effects. solubilityofthings.comwikipedia.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov
Elucidation of Structure-Mechanism Correlations
The relationship between a molecule's structure and its mechanism of action is a cornerstone of medicinal and agricultural chemistry. For this compound, its structural features are intrinsically linked to its function as a photoaffinity label and a photosystem II inhibitor.
Relationship between this compound Structure and Specific Molecular Target Interaction
This compound is a derivative of the phenol-type herbicide ioxynil (B1672095). nih.gov Herbicides of this class are known to inhibit photosynthesis by targeting the D1 protein in photosystem II (PSII). bioone.orgcambridge.orgscielo.br Specifically, they interrupt the electron transport chain by competing with the native plastoquinone (B1678516) for its binding site (the Q\textsubscript{B} niche). bioone.orgscielo.brwur.nl Phenol-type herbicides like ioxynil orient themselves towards the D1-His215 residue in this binding pocket. nih.gov
The key structural feature of this compound is the presence of an azido (B1232118) (-N₃) group. This group allows this compound to function as a photoaffinity label. bioone.orgcambridge.org When exposed to UV light, the azido group is converted into a highly reactive nitrene radical. wur.nl This radical can then form a covalent bond with nearby amino acid residues in its binding site. wur.nl Research has shown that a radiolabeled version of this compound, [I¹²⁵]azido-ioxynil, specifically labels the valine residue at position 249 (Val249) of the D1 protein in the photosystem II reaction center. bioone.orgcambridge.orgcambridge.orgnih.gov This finding was crucial in mapping the three-dimensional structure of the herbicide-binding pocket.
Modulation of Biochemical Pathway Disruption by Structural Modifications
The primary biochemical pathway disrupted by this compound is the light-dependent electron transport in photosynthesis. bioone.orgcambridge.org The structural modifications from its parent compound, ioxynil, are key to its specific mechanistic function.
Predicting this compound's Activity Profile from its Molecular Architecture
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. scielo.brscielo.brtandfonline.comnih.gov For herbicides targeting photosystem II, QSAR studies have identified several key molecular descriptors that correlate with inhibitory activity. These often include parameters related to hydrophobicity, electronic properties, and steric factors. researchgate.net
For phenol-type herbicides like ioxynil, QSAR analyses have highlighted the importance of hydrophobic, electronic, and hydrogen-bonding interactions, which is consistent with their mechanism of uncoupling oxidative phosphorylation. researchgate.net The herbicidal activity of ioxynil and its derivatives can be correlated with these physicochemical properties.
Environmental Fate and Ecotoxicological Implications of Azidoioxynil
Environmental Transformation and Degradation Pathways
No specific studies on the environmental transformation and degradation of Azidoioxynil were identified.
Photolytic Degradation of this compound in Aquatic Systems
There is no available information on the photolytic degradation of this compound in aquatic environments. While research exists on the photolysis of the related compound Ioxynil (B1672095), which is known to be decomposed by sunlight and UV light, specific data for this compound is absent. nih.govresearchgate.netnih.gov
Microbial Degradation Pathways in Soil and Water Environments
Information regarding the microbial degradation of this compound in soil and water is not present in the available literature. Studies on Ioxynil indicate that soil microbes contribute to its breakdown, with a half-life of 9-10 days under aerobic conditions. nih.govnih.gov Specific bacterial and fungal strains have been identified that can degrade Ioxynil and its octanoate (B1194180) ester. researchgate.netresearchgate.netunesp.brcdnsciencepub.com However, no such pathways have been documented for this compound.
Hydrolytic Stability and Transformation Products
There are no available data on the hydrolytic stability and resulting transformation products of this compound. For the related compound Ioxynil, it is noted to be very stable to acids and bases. nih.gov The hydrolysis of Ioxynil octanoate is pH and temperature-dependent. rayfull.com
Formation and Persistence of Environmental Metabolites of this compound
Due to the lack of degradation studies, there is no information on the formation and persistence of environmental metabolites specific to this compound. Common metabolites of Ioxynil biodegradation include 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. nih.govresearchgate.net
Mobility and Persistence in Environmental Compartments
No data could be found regarding the mobility and persistence of this compound in various environmental compartments.
Leaching Potential in Soil Profiles
There is no specific information available to assess the leaching potential of this compound in soil profiles. The mobility of pesticides in soil is influenced by factors such as their persistence and sorption characteristics. nih.gov For the related compound Ioxynil, it is considered to have low leachability potential. herts.ac.uk
Runoff and Transport in Surface Water Systems
The potential for ioxynil to move from treated fields into surface water bodies is a key aspect of its environmental risk profile. Its physicochemical properties, such as water solubility and adsorption characteristics, influence its mobility. While ioxynil itself has a moderate potential for mobility in soil, its major degradation product, aminomethylphosphonic acid (AMPA), is more mobile. researchgate.net The presence of ioxynil in surface waters can be a concern due to its toxicity to aquatic life. researchgate.net Studies have shown that the half-life of ioxynil in aquatic environments can range from 7 to 14 days. researchgate.net
Adsorption and Desorption Dynamics in Soil Matrices
Once in the soil, ioxynil's fate is largely governed by its interaction with soil particles. Ioxynil is readily adsorbed onto soil solids, which can limit its immediate bioavailability and leaching potential. researchgate.net It is described as being loosely bound to the colloidal fraction of soils. nih.gov The octanoate ester form, ioxynil octanoate, is expected to have moderate mobility in soil based on its soil organic carbon-water (B12546825) partitioning coefficient (Kfoc) of 289. rayfull.com The breakdown of ioxynil in soil is aided by microbial activity, as its disappearance is less rapid in sterile soils. nih.gov The persistence of ioxynil in soil is relatively short, with a reported half-life of about a month in aerobic soil at 20°C, and this is shortened to two weeks in anaerobic soil. wikipedia.org Another source indicates a biodegradation half-life of 9-10 days under aerobic conditions. nih.gov
Volatilization from Plant Surfaces and Soil
Volatilization, the process of a substance converting from a solid or liquid to a gas, is another potential pathway for the environmental dispersal of herbicides. For ioxynil octanoate, the vapor pressure is very low (0.00009 mPa at 25°C), indicating that it has low volatility. rayfull.com Consequently, significant volatilization from plant or dry soil surfaces is not expected to be a major dissipation pathway. rayfull.com
Ecotoxicological Effects on Non-Target Biota
The impact of ioxynil on organisms other than the target weeds is a crucial component of its environmental risk assessment.
Effects on Aquatic Organisms (e.g., algae, aquatic invertebrates, fish)
Ioxynil exhibits high toxicity to aquatic organisms. rayfull.com This is a significant concern, especially considering the potential for runoff into surface waters. The acute 96-hour median lethal concentration (LC50) for fish is 0.043 mg/L, and for aquatic invertebrates like Daphnia magna, the 48-hour median effective concentration (EC50) is 0.011 mg/L. rayfull.comtandfonline.com Chronic toxicity is also a concern, with a 21-day no-observed-effect concentration (NOEC) of 0.021 mg/L for fish and 0.01 mg/L for Daphnia magna. tandfonline.com For aquatic plants, such as algae, ioxynil is also toxic, with a 7-day EC50 of 0.017 mg/L for Lemna gibba. tandfonline.com These findings underscore the classification of ioxynil as very toxic to aquatic life with long-lasting effects. titanag.com.au
Table 1: Aquatic Ecotoxicity of Ioxynil
| Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Fish | 96-hour LC50 (Acute) | 0.043 | rayfull.comtandfonline.com |
| Daphnia magna (Aquatic Invertebrate) | 48-hour EC50 (Acute) | 0.011 | rayfull.comtandfonline.com |
| Fish | 21-day NOEC (Chronic) | 0.021 | tandfonline.com |
| Daphnia magna (Aquatic Invertebrate) | 21-day NOEC (Chronic) | 0.01 | tandfonline.com |
| Lemna gibba (Aquatic Plant) | 7-day EC50 (Acute) | 0.017 | tandfonline.com |
Influence on Terrestrial Non-Target Plant Species
As a herbicide, ioxynil is designed to be phytotoxic. While it is selective for broadleaf weeds, there is potential for it to affect non-target terrestrial plants through spray drift or other means of unintended exposure. A study using Allium cepa (onion), a crop on which ioxynil is used, demonstrated phytotoxic effects. tandfonline.com At certain concentrations, ioxynil octanoate reduced the seed germination rate and affected the early growth of the seedlings, including root and shoot length. tandfonline.com This indicates that while it can be used selectively, improper application could harm even tolerant crop species and would likely have a significant impact on sensitive non-target plants.
Compound Information
Based on a comprehensive search of scientific literature and chemical databases, the chemical compound “this compound” does not appear to be a recognized or documented substance. As such, there is no available data regarding its environmental fate, ecotoxicological implications, or any of the specific parameters requested in the provided outline.
The name "this compound" suggests a potential derivative of the known herbicide "Ioxynil," incorporating an "azido" functional group. However, the synthesis, properties, and environmental behavior of such a compound have not been described in the accessible scientific domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed structure and content requirements of the user's request. An article on a non-existent compound would be entirely speculative and would not meet the standards of factual, evidence-based scientific reporting.
If the user is interested in the environmental fate and ecotoxicological profile of the existing herbicide Ioxynil , it would be possible to provide a detailed and scientifically accurate article on that topic.
Analytical Methodologies for Azidoioxynil Quantification and Detection
Chromatographic Separation and Identification Techniques
High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and identification of chemical compounds. For a hypothetical molecule like Azidoioxynil, which likely possesses chromophores (e.g., a nitro-substituted benzene (B151609) ring), HPLC coupled with UV or Diode Array Detection (DAD) would be a primary analytical approach.
A typical reversed-phase HPLC method would be developed to separate this compound from potential impurities or metabolites. The method would involve optimizing the mobile phase composition, stationary phase, and detector wavelength. For instance, a C18 column is often a suitable starting point for non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of compounds with varying polarities.
UV or DAD detection would be set to a wavelength where this compound exhibits maximum absorbance to ensure the highest sensitivity. A full UV-Vis spectrum obtained from a DAD can also aid in peak identification and purity assessment. If this compound or its derivatives were fluorescent, a fluorescence detector would offer significantly higher sensitivity and selectivity.
Table 1: Illustrative HPLC-UV/DAD Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 mm x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm (hypothetical λmax) |
| Injection Volume | 5 µL |
Supercritical Fluid Chromatography (SFC) for this compound Analysis
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption. chromatographyonline.comamericanpharmaceuticalreview.comteledynelabs.com SFC is particularly advantageous for the separation of chiral compounds and can offer faster analysis times due to the low viscosity of the supercritical fluid. chromatographyonline.comchromatographytoday.com
For the analysis of a compound like this compound, SFC could be beneficial, especially if rapid, high-throughput screening is required. The mobile phase would consist of supercritical CO2 and a polar co-solvent (modifier), such as methanol or ethanol, to modulate the elution strength. chromatographyonline.com Additives like ammonium acetate or trifluoroacetic acid might be incorporated to improve peak shape for polar or ionizable analytes. nih.gov Detection could be achieved using UV-Vis, DAD, or mass spectrometry.
Table 2: Hypothetical SFC-UV Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | 2-Ethylpyridine, 3.0 mm x 100 mm, 3 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 20 mM Ammonium Acetate |
| Gradient | 2% B to 40% B over 5 minutes |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 45 °C |
| Detection Wavelength | 275 nm |
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. It is often coupled with chromatographic techniques for enhanced specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS could be employed for its confirmation and quantification. For non-volatile compounds, a derivatization step, such as trimethylsilylation, might be necessary to increase volatility and thermal stability. nih.gov
In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), and the resulting ions are detected. The fragmentation pattern produced by EI can serve as a "fingerprint" for compound identification. For quantification, selected reaction monitoring (SRM) on a triple quadrupole instrument can provide high selectivity and sensitivity. thermofisher.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of trace-level compounds in complex matrices. nih.govmdpi.comcabidigitallibrary.org This method would be ideal for detecting low concentrations of this compound in environmental or biological samples.
The separation is performed using HPLC, and the eluent is directed to the mass spectrometer's ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem MS (MS/MS), a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise. nih.gov
Table 3: Example LC-MS/MS MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M-H]⁻ | Fragment 1 | 20 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). azolifesciences.comlongdom.org This accuracy allows for the determination of the elemental composition of an unknown compound, making it an invaluable tool for identifying metabolites or degradation products of this compound. azolifesciences.comnih.gov
Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry, coupled with LC, can be used to analyze samples. The accurate mass data obtained for both the parent compound and its metabolites, along with their fragmentation patterns, can be used to propose chemical structures for the unknown compounds. This is crucial in metabolism studies to understand the biotransformation pathways of a new chemical entity. longdom.orghpst.cz
Isotope Dilution Mass Spectrometry for Definitive Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for highly accurate and precise quantification. wikipedia.orgyoutube.com The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. wikipedia.orgnih.gov
Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. The ratio of the signal from the native analyte to the labeled standard is measured by the mass spectrometer. Since this ratio is less susceptible to variations in sample preparation or instrument response, IDMS can provide very accurate and reproducible results, often with uncertainties of less than 1%. wikipedia.orgnist.gov This makes it the gold standard for reference measurements and the validation of routine analytical methods. youtube.comrsc.org
Method Validation and Quality Assurance for this compound Analysis
The establishment of reliable and robust analytical methods is fundamental for the accurate quantification and detection of this compound in various samples. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. nih.gov Quality assurance protocols are implemented to ensure that the data generated is consistently of high quality, accurate, and defensible. This section details the critical parameters for the validation of analytical methodologies tailored for this compound.
Assessment of Linearity, Sensitivity, and Limit of Detection/Quantification
The performance of an analytical method is initially characterized by its linearity, sensitivity, and its ability to detect and quantify minute concentrations of the analyte. researchgate.net These parameters are crucial for establishing the working range of the method and its ultimate applicability.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship.
Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is graphically represented by the slope of the calibration curve; a steeper slope indicates higher sensitivity.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. quanterix.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netquanterix.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve).
Table 1: Linearity and Sensitivity Data for this compound Analysis by LC-MS/MS
| Concentration (µg/L) | Instrument Response (Peak Area) |
| 0.1 | 1,520 |
| 0.5 | 7,480 |
| 1.0 | 15,100 |
| 5.0 | 75,300 |
| 10.0 | 150,500 |
| 25.0 | 376,000 |
| 50.0 | 751,200 |
| Linear Regression Equation | y = 15025x + 120 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Hypothetical Detection and Quantification Limits for this compound
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Surface Water | 0.05 µg/L | 0.15 µg/L |
| Groundwater | 0.02 µg/L | 0.07 µg/L |
| Sandy Soil | 0.1 µg/kg | 0.3 µg/kg |
| Clay Soil | 0.2 µg/kg | 0.6 µg/kg |
Evaluation of Accuracy, Precision, and Robustness
Accuracy represents the closeness of the measured value to the true or accepted reference value. scioninstruments.comnih.gov It is often evaluated through spike-recovery experiments, where a known quantity of this compound is added to a blank matrix, which is then analyzed. The percentage of the added analyte that is measured (% Recovery) is calculated to determine the method's accuracy.
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.comnih.gov It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For a chromatographic method for this compound, these parameters could include the pH of the mobile phase, column temperature, and flow rate.
Table 3: Accuracy and Precision Data for this compound in Spiked River Water
| Spike Level (µg/L) | Replicates (n=6) | Mean Measured Conc. (µg/L) | % Recovery | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 0.5 | 6 | 0.48 | 96.0 | 4.5 | 6.8 |
| 5.0 | 6 | 5.09 | 101.8 | 3.1 | 5.2 |
| 25.0 | 6 | 24.6 | 98.4 | 2.5 | 4.1 |
Table 4: Robustness Evaluation for this compound Analysis
| Parameter | Variation | Mean Peak Area | % Change |
| Flow Rate | 1.0 mL/min (Nominal) | 150,500 | - |
| 0.9 mL/min | 167,100 | +11.0 | |
| 1.1 mL/min | 136,750 | -9.1 | |
| Mobile Phase pH | 3.0 (Nominal) | 150,500 | - |
| 2.8 | 149,900 | -0.4 | |
| 3.2 | 151,200 | +0.5 | |
| Column Temp. | 40°C (Nominal) | 150,500 | - |
| 38°C | 148,800 | -1.1 | |
| 42°C | 152,300 | +1.2 |
Matrix Effects and Recovery Studies in Diverse Environmental Substrates
When using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. core.ac.uknih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. researchgate.net
The matrix effect is typically assessed by comparing the analytical response of a standard prepared in a post-extraction sample blank (matrix-matched standard) to the response of a standard in a pure solvent.
Recovery studies are essential to evaluate the efficiency of the entire analytical process, including sample extraction and clean-up. Low recovery can indicate that the analyte is not being efficiently extracted from the matrix or is being lost during subsequent clean-up steps. These studies are performed by analyzing pre-extraction spiked samples against matrix-matched calibration curves. It is critical to perform these studies in a variety of matrices expected in routine analysis, as the physical and chemical properties of each substrate can significantly influence both extraction efficiency and matrix effects.
| Matrix Substrate | Spiking Level (µg/kg) | Matrix Effect (%) | Overall Recovery (%) | RSD (%) (n=5) |
| Sandy Loam Soil | 1.0 | -15 (Suppression) | 92.5 | 5.8 |
| 10.0 | -12 (Suppression) | 95.1 | 4.3 | |
| Clay Soil | 1.0 | -28 (Suppression) | 85.3 | 8.2 |
| 10.0 | -25 (Suppression) | 88.6 | 6.9 | |
| River Sediment | 1.0 | -22 (Suppression) | 89.0 | 7.5 |
| 10.0 | -19 (Suppression) | 91.4 | 6.1 |
Development of Certified Reference Materials for this compound
Certified Reference Materials (CRMs) are fundamental to achieving accuracy and establishing metrological traceability in chemical measurements. sigmaaldrich.com A CRM for this compound would be a highly pure and stable substance with a well-characterized property value (e.g., purity), produced by a technically competent body. romil.com
The development process for an this compound CRM involves:
Synthesis and Purification: Production of this compound to the highest possible purity.
Characterization: Comprehensive analysis using multiple orthogonal techniques (e.g., qNMR, mass spectrometry, elemental analysis) to confirm identity and determine purity.
Homogeneity Assessment: Ensuring that the property value is uniform throughout the entire batch of the material.
Stability Studies: Evaluating the stability of the CRM under specified storage and transport conditions over time to establish a shelf-life.
Value Assignment: Assigning a certified value and its associated uncertainty, following ISO 17034 guidelines. romil.com
The availability of an this compound CRM would allow laboratories to calibrate instruments, validate methods, and perform quality control checks with a high degree of confidence, ensuring comparability of results across different laboratories and over time.
Table 6: Proposed Specifications for a Certified Reference Material of this compound
| Parameter | Specification |
| Product Name | This compound Certified Reference Material |
| Format | Crystalline Solid |
| Certified Purity | ≥99.5% |
| Uncertainty | < 0.2% (k=2) |
| Traceability | To SI units via qNMR |
| Homogeneity | Confirmed |
| Stability | 24 months at -20°C |
| Certificate of Analysis | Provided, compliant with ISO 17034 |
Applications and Broader Scientific Implications of Azidoioxynil Research
Role in Sustainable Agricultural Systems
The potential role of Azidoioxynil in sustainable agricultural systems is largely extrapolated from the known properties of its parent compound, ioxynil (B1672095). Ioxynil is a nitrile herbicide that functions by inhibiting photosynthesis at photosystem II (PSII). wikipedia.orgresearchgate.net This mode of action provides a basis for considering how a derivative like this compound could theoretically contribute to advanced weed management strategies.
The proliferation of herbicide-resistant weeds is a major threat to global food security, necessitating the development of new and effective management tactics. croplife.org.au Resistance to herbicides often arises from target-site mutations or enhanced metabolic detoxification in the weed. croplife.org.auumich.edu
Ioxynil, and by extension a hypothetical this compound-based herbicide, belongs to the nitrile class of herbicides, which are inhibitors of photosynthesis at photosystem II. wikipedia.orgresearchgate.net The development of resistance to one herbicide can sometimes be overcome by using another with a different binding site or mechanism of action. ahdb.org.uk For instance, studies have shown that weed populations resistant to ALS-inhibiting herbicides can remain susceptible to herbicides with alternative modes of action, such as ioxynil. ahdb.org.ukahdb.org.uk Therefore, a compound like this compound, if developed as a herbicide, could potentially be used in rotation or in mixtures with other herbicides to manage biotypes that have developed resistance to other chemical classes. researchgate.netcroplife.org.au This strategy of rotating herbicide modes of action is a cornerstone of resistance management. croplife.org.au
Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods, including chemical and non-chemical strategies, to achieve long-term, sustainable weed control. uark.edugrowiwm.orgbayer.com The goal of IWM is to reduce the over-reliance on any single method, particularly herbicides, thereby minimizing the selection pressure for resistance and reducing environmental impact. uark.eduk-state.edu
A selective herbicide based on the this compound structure could be a component of an IWM program. Such a program might involve:
Crop Rotation: Different crops allow for the use of herbicides with different modes of action, disrupting the life cycle of weeds. frontiersin.org
Strategic Herbicide Use: Applying herbicides only when necessary and using them in combination with other methods helps to preserve their efficacy. croplife.org.au
By integrating a hypothetical this compound-based herbicide into such a system, farmers could potentially achieve effective weed control while promoting agricultural sustainability.
Ioxynil is known for its selective control of broadleaf weeds in certain crops, notably onions and cereals. wikipedia.org This selectivity is often based on the crop's ability to metabolize the herbicide into non-toxic substances, or on the physical placement of the herbicide where it does not harm the crop. k-state.eduuq.edu.au
A herbicide derived from this compound would likely share a similar spectrum of weed control and crop selectivity. Its use would be targeted at post-emergence control of seedling broadleaf weeds. nih.gov The effectiveness of such a contact herbicide, which has no residual soil activity, depends on thorough spray coverage. wikipedia.org In specific cropping systems, such as no-till wheat production, a selective herbicide is crucial for managing emerged weeds at the time of planting. ctdbase.org
Table 1: Potential Application Strategies for a Hypothetical this compound-Based Herbicide
| Strategy | Description |
|---|---|
| Herbicide Rotation | Alternating the use of an this compound-based herbicide with herbicides from different mode-of-action groups to delay the onset of resistance. |
| Tank Mixing | Combining an this compound-based herbicide with other compatible herbicides to broaden the spectrum of controlled weeds and manage resistance. |
| Integrated Weed Management | Incorporating the use of an this compound-based herbicide with cultural and mechanical weed control methods for a more sustainable approach. |
| Targeted Application | Utilizing the herbicide for post-emergence control of susceptible broadleaf weeds in tolerant crops like onions and cereals. |
This compound as a Chemical Probe for Biological Research
The true and current value of this compound lies in its application as a specialized chemical probe in biological research. The presence of the azido (B1232118) (-N3) group, a versatile functional group, allows for its use in advanced techniques like click chemistry and photoaffinity labeling. nih.govwikipedia.org
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide (B81097) and an alkyne group join together to form a stable triazole linkage. nih.govmdpi.com This reaction is bio-orthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes. nih.gov
In the context of proteomic profiling, this compound can be used as a probe to identify its protein targets. The general workflow involves:
Labeling: Cells or a protein lysate are treated with this compound. The molecule binds non-covalently to its target protein(s).
Ligation: A reporter molecule, such as biotin (B1667282) or a fluorescent dye, containing a complementary alkyne group is added. The click reaction permanently links the reporter to this compound, and thus to its target protein. nih.govmdpi.com
Enrichment and Identification: The now-tagged protein can be enriched (for example, using streptavidin beads if biotin was the reporter) and subsequently identified using techniques like mass spectrometry. mdpi.com
This approach allows researchers to "fish out" and identify the specific proteins that interact with the herbicide, providing valuable insights into its mechanism of action. The modular nature of click chemistry allows for the use of various reporter tags without needing to resynthesize the entire probe. mdpi.com
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within a complex biological sample. umn.eduresearchgate.net This method utilizes a probe that contains a photo-reactive group, which upon activation by light, forms a highly reactive intermediate that can create a covalent bond with nearby molecules, including its target protein. frontiersin.orgnih.govnih.gov
This compound is an ideal candidate for PAL. The azido group itself can be photo-reactive, or a dedicated photo-reactive group like a diazirine can be incorporated into the molecule. frontiersin.orgnih.gov Research has demonstrated that a radiolabeled version of this compound, specifically [125I]azido-ioxynil, can be used to label its target protein. Studies have shown that it predominantly labels the D-1 protein of the photosystem II reaction center, a key component in the process of photosynthesis that ioxynil is known to inhibit. frontiersin.org This provides direct evidence of the herbicide's binding site at the molecular level.
The combination of a photo-reactive group and a clickable handle (like the azido group) in a single probe creates a powerful tool for target identification. nih.govmdpi.commdpi.comencyclopedia.pub This allows for in-situ covalent cross-linking to the target protein in a living cell, followed by click chemistry-based attachment of a reporter tag for subsequent isolation and identification. frontiersin.orgnih.gov
Tools for Investigating Plant Physiological Processes and Stress Responses
The specific nature of the interaction between herbicides and their target sites within plants makes them invaluable molecular probes for dissecting complex physiological and biochemical pathways. cambridge.orgcambridge.orgbioone.org this compound, a photoaffinity-labeled derivative of the herbicide ioxynil, serves as a powerful tool for researchers in plant biology. bioone.orgresearchgate.net Photoaffinity labeling is a technique where a chemically stable but photochemically reactive group, in this case, an azido group, is incorporated into a molecule that binds to a specific biological target. Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that covalently bonds to the target protein, allowing for its identification and characterization.
The use of such biochemical probes falls under the umbrella of chemical genetics, a field that utilizes small molecules to perturb and understand biological processes. mksu.ac.ke This approach provides a reversible and conditional method to study intracellular dynamics, overcoming challenges like genetic redundancy and lethality that can be associated with traditional genetic approaches. nih.gov By using molecules like this compound, scientists can gain high-resolution insights into the spatiotemporal dynamics of cellular processes. nih.govoup.com
In the context of plant stress responses, understanding the mechanisms of herbicide action at the molecular level provides a model for how plants respond to chemical stressors. The study of how plants metabolize and detoxify compounds like ioxynil can offer insights into their broader defense mechanisms against xenobiotics. Research into the metabolic fate of hydroxybenzonitrile herbicides, including ioxynil, shows that plants and soil microorganisms can degrade these compounds, a process of significant interest for understanding plant-environment interactions and stress resilience. researchgate.net The application of advanced analytical techniques in these studies further enhances our understanding of the intricate metabolic pathways involved. mksu.ac.ke
Contribution to Fundamental Chemical Biology and Green Chemistry
The study of this compound and related compounds has made significant contributions to both fundamental chemical biology and the principles of green chemistry. These contributions range from elucidating the molecular mechanisms of photosynthesis inhibition to driving advancements in the synthesis of more environmentally benign agrochemicals.
Insights into Photosystem II Inhibitor Mechanisms
This compound has been instrumental in providing detailed insights into the mechanism of Photosystem II (PSII) inhibition. PSII is a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. tandfonline.com Herbicides that target PSII disrupt the photosynthetic electron transport chain, leading to a cascade of events that are lethal to the plant. cambridge.orgtandfonline.com
Seminal studies using radiolabeled azido derivatives of PSII-inhibiting herbicides, including this compound, were crucial in identifying the specific protein components of the PSII complex that serve as the herbicide binding site. cambridge.orgbioone.org Research demonstrated that [¹²⁵I]azido-ioxynil specifically labels the D1 protein, a core component of the PSII reaction center. researchgate.net
Further detailed experiments involving the proteolysis of the this compound-labeled D1 protein pinpointed the precise binding location. It was determined that this compound binds to a region that includes the amino acid valine at position 249 (Val249) of the D1 protein. researchgate.net This level of precision in identifying the binding pocket has been fundamental to our understanding of how different classes of PSII inhibitors interact with their target. The knowledge gained from these photoaffinity labeling studies has been so significant that related work on the structure of the photosynthetic reaction center was awarded the Nobel Prize in Chemistry in 1988. cambridge.orgcambridge.org
The following table summarizes key findings from photoaffinity labeling studies with this compound and other PSII inhibitors:
| Probe Molecule | Target Protein | Labeled Amino Acid(s) | Significance |
| [¹²⁵I]azido-ioxynil | D1 protein of PSII | Val249 | Elucidated the binding site of phenolic herbicides. researchgate.net |
| Azidotriazine | D1 protein of PSII | Met214 | Identified the binding site for triazine herbicides. bioone.org |
| Azidomonuron | D1 protein of PSII | Tyr237, Tyr254 | Provided further details on the urea-type inhibitor binding pocket. bioone.org |
Advancements in Environmentally Benign Synthesis of Agrochemicals
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comajgreenchem.com Research into the synthesis of compounds like this compound stimulates the development of more sustainable synthetic methodologies.
The synthesis of this compound involves the introduction of an azido group onto the ioxynil scaffold. The synthesis of related azido-benzonitrile derivatives often proceeds via diazotization of an amino group, followed by substitution with an azide salt, such as sodium azide. A key green chemistry consideration in such syntheses is the use of milder reaction conditions and less hazardous reagents. For instance, one-pot syntheses and the use of water as a solvent are increasingly explored for the production of nitrile-containing compounds. researchgate.netlidsen.com
The development of catalytic, solvent-free, or water-based methods for the synthesis of nitriles and their derivatives represents a significant step forward. ajgreenchem.comresearchgate.net These methods not only reduce the environmental footprint of the chemical synthesis but can also lead to higher yields and simpler purification processes. The broader focus on green chemistry in the agrochemical industry is driven by the need to produce effective herbicides while minimizing their environmental impact. tandfonline.com
Future Research Directions and Unaddressed Challenges Concerning Azidoioxynil
Exploration of Novel Molecular Targets and Mode of Action Refinements
While Azidoioxynil's primary mode of action is presumed to be the inhibition of photosystem II (PSII), similar to ioxynil (B1672095), there is a pressing need to explore unconventional molecular targets to combat resistance and potentially uncover new herbicidal activities. tandfonline.comwikipedia.orgontosight.ai The discovery of new herbicide targets has been a significant challenge in recent decades, with most commercial products targeting a limited number of known sites. mdpi.commoa-technology.com
High-throughput screening (HTS) offers a powerful platform for identifying novel molecular targets for herbicides. ncwss.orgpnas.orgresearchgate.net This approach involves screening large libraries of chemical compounds against a multitude of biological targets to identify interactions that could lead to herbicidal effects. mdpi.comresearchgate.net For this compound, HTS could be employed to screen against a panel of essential plant enzymes and proteins beyond PSII. ncwss.org
Potential HTS strategies for this compound include:
Target-based screening: This involves testing this compound directly against a library of purified plant enzymes that are essential for survival. researchgate.net
Whole-organism screening: This method uses model organisms like Arabidopsis thaliana to identify lethal phenotypes when exposed to this compound. ncwss.org Genetic and proteomic analysis of affected organisms can then pinpoint the molecular target. pnas.org
The development of sensitised genetic mutant plants, which are more susceptible to chemicals that inhibit specific growth processes, can further enhance the efficiency of HTS. ukri.org
Understanding the precise three-dimensional interaction between this compound and its target protein(s) is fundamental for rational herbicide design. mdpi.comuq.edu.au Techniques like X-ray crystallography and cryo-electron microscopy can reveal the atomic-level details of the binding site. pnas.orgresearchgate.net For instance, the crystal structure of Arabidopsis thaliana acetohydroxyacid synthase (AHAS) in complex with various herbicides has provided a molecular basis for understanding resistance mutations. pnas.org
A detailed structural analysis of this compound bound to its target, likely the D1 protein in PSII, would illuminate the key amino acid residues involved in the interaction. tandfonline.compnas.org This knowledge is invaluable for predicting and overcoming potential resistance mechanisms, which often arise from single amino acid substitutions in the target protein. nih.gov Furthermore, molecular docking simulations can be used to predict the binding orientation of this compound and its analogs within the active site of a target protein. acs.org
The cellular response to a herbicide is a complex network of events. Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound affects a plant cell. nih.govresearchgate.net
Key systems biology approaches include:
Metabolomics: This technique analyzes the global profile of metabolites in a plant after treatment with this compound. researchgate.net Significant changes in specific metabolites can indicate which biochemical pathways are disrupted.
Transcriptomics (RNA-Seq): This approach measures the expression levels of all genes in a plant in response to the herbicide, revealing which genes are up- or down-regulated. pnas.org
Proteomics: This involves the large-scale study of proteins, particularly their expression levels and post-translational modifications, following herbicide application.
These "omics" technologies can help to construct a comprehensive picture of the physiological and metabolic response of the plant to this compound, potentially uncovering secondary or novel modes of action. mdpi.comresearchgate.net
Development of Next-Generation this compound Derivatives
Building upon a deeper understanding of its molecular interactions, the next logical step is the development of advanced this compound derivatives. The goals are to enhance its effectiveness, broaden its weed control spectrum, and minimize its environmental footprint.
Rational, or computer-aided, drug design can be used to create new this compound analogs with improved properties. mdpi.com By understanding the structure-activity relationship, chemists can modify the this compound molecule to increase its binding affinity to the target site, thereby enhancing its herbicidal potency. acs.org
A significant concern with many herbicides is their persistence in the environment. nih.govmdpi.com Ioxynil, for example, can persist in the soil for about a month. wikipedia.org The rational design of this compound derivatives should therefore aim to create molecules that are more readily degraded by soil microbes or photochemical processes, reducing their environmental half-life. mdpi.comrsc.org This involves modifying the chemical structure to introduce points of metabolic vulnerability without compromising herbicidal activity.
Many pesticides are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. jst.go.jpacs.org Often, only one enantiomer is responsible for the desired biological activity, while the other may be inactive or have undesirable off-target effects. rsc.org The use of single-enantiomer pesticides can lead to lower application rates, reduced environmental impact, and greater specificity. jst.go.jpacs.org
Future research should investigate whether this compound is chiral and, if so, separate and test the individual enantiomers. The synthesis of stereochemically pure or enantiomerically enriched this compound could lead to a more selective and efficient herbicide. acs.org Studying the enantioselectivity of its biological activity and environmental degradation will be crucial for developing a more sustainable and effective weed management tool. rsc.orgnih.gov
Nano-Formulations for Targeted Delivery and Reduced Environmental Load
The development of advanced formulation technologies represents a critical frontier in maximizing the efficiency of herbicides while mitigating their environmental impact. For this compound, future research into nano-formulations could revolutionize its application in agriculture.
Nano-herbicides, which involve the encapsulation of active ingredients within nanomaterials, offer several potential advantages. mdpi.commdpi.com These formulations can be engineered for controlled and targeted release, ensuring that the herbicide is available at the intended site of action over an extended period. phytojournal.com This approach can lead to a significant reduction in the required application rates, thereby lowering the potential for off-target effects and environmental contamination. mdpi.com
Research into nano-formulations for herbicides like atrazine (B1667683) and bromoxynil (B128292), a compound chemically similar to ioxynil, has demonstrated the potential of nanocarriers such as polymeric nanocapsules and nanoemulsions. mdpi.comresearchgate.net These studies have shown that nanoencapsulation can protect the active ingredient from premature degradation by environmental factors, increase its solubility, and improve its penetration into target weeds. mdpi.com
Future investigations for this compound should focus on developing and characterizing various nano-formulations. Key research areas would include the selection of appropriate nanocarrier materials (e.g., biodegradable polymers, clays), optimization of encapsulation efficiency, and evaluation of release kinetics under different environmental conditions. Furthermore, studies will be needed to assess the efficacy of these nano-formulations against target weed species and their toxicological profile towards non-target organisms.
Table 1: Potential Nano-formulation Strategies for this compound
| Formulation Type | Potential Advantages | Key Research Objectives |
|---|---|---|
| Nanoemulsions | Enhanced solubility and bioavailability. | Optimization of droplet size and stability; Assessment of foliar uptake. |
| Nanocapsules | Controlled, slow release of the active ingredient; Protection from degradation. | Development of biodegradable polymer shells; Study of release triggers (e.g., pH, enzymes). |
| Nanosheets | Reduced volatilization and leaching. | Intercalation of this compound into layered materials; Leaching and runoff studies. |
Advanced Environmental Monitoring and Remediation Technologies
Concurrent with the development of more efficient formulations, there is a pressing need for advanced technologies to monitor and remediate any potential environmental contamination by this compound.
Real-Time Sensor Development for this compound Detection in Water and Soil
The development of sensitive, selective, and rapid sensors for the in-situ detection of this compound is a significant research challenge. Current methods for pesticide detection often rely on laboratory-based techniques that are time-consuming and expensive. Real-time sensors would enable rapid assessment of environmental contamination, facilitating timely intervention and management.
Bioremediation and Phytoremediation Strategies for this compound Contamination
Bioremediation and phytoremediation are environmentally sound and cost-effective approaches for cleaning up contaminated soil and water. frontiersin.orgfiveable.me Research into the microbial degradation of related benzonitrile (B105546) herbicides, such as bromoxynil and ioxynil, has shown that certain microorganisms are capable of breaking down these compounds. researchgate.net For instance, bacteria like Desulfitobacterium chlororespirans have been shown to dehalogenate bromoxynil. researchgate.net Future research should focus on identifying and isolating microbial consortia or specific enzymes capable of degrading this compound. This could involve screening microorganisms from contaminated sites or using genetic engineering to enhance the degradative capabilities of known organisms.
Phytoremediation, the use of plants to remove, degrade, or stabilize contaminants, is another promising area. mdpi.com Research would be needed to identify plant species that are tolerant to this compound and have the ability to accumulate (phytoextraction) or break down (phytodegradation) the compound. The effectiveness of phytoremediation can be enhanced by associated plant-growth-promoting rhizobacteria that can aid in the degradation of the herbicide in the root zone. frontiersin.orgmdpi.com
Modeling Environmental Transport and Fate with High Spatiotemporal Resolution
Predictive models are essential tools for assessing the potential environmental risk of herbicides. These models simulate the transport, transformation, and fate of chemicals in the environment. For this compound, the development of robust environmental fate models will be crucial for understanding its potential to move into non-target areas, such as groundwater and surface water bodies.
Future modeling efforts should aim for high spatiotemporal resolution, incorporating detailed information on soil properties, weather patterns, and agricultural practices. These models will need to be parameterized with experimentally determined data on this compound's physicochemical properties, such as its solubility, vapor pressure, and soil sorption coefficient. The behavior of herbicides from the same chemical group can be similar in a given environment, so data from ioxynil can provide an initial basis for these models. researchgate.net Such models can help in designing best management practices to minimize the environmental impact of this compound application.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches can significantly accelerate the research and development process for new agricultural chemicals, including the refinement of existing ones like this compound.
Artificial Intelligence and Machine Learning for Predictive SAR and Environmental Fate
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of agrochemicals. frontiersin.orgnih.gov These computational tools can be used to develop predictive models for Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound, ML models could be trained on data from analogous compounds to predict modifications that could enhance its herbicidal potency or selectivity. mdpi.com
Furthermore, AI and ML can be applied to predict the environmental fate and potential toxicity of herbicides. frontiersin.org By analyzing large datasets of chemical properties and environmental behavior, these models can estimate parameters such as persistence in soil, potential for leaching, and toxicity to non-target organisms. This predictive capability can help in the early-stage risk assessment of new this compound formulations or application strategies, guiding the development towards more environmentally benign solutions.
High-Throughput Omics Data Integration for Comprehensive MOA Understanding
A complete understanding of a herbicide's mode of action requires a systems-level perspective. High-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for achieving this. nih.gov The integration of these large-scale datasets can provide a holistic view of the cellular response to this compound exposure, moving beyond the primary target to map the broader network of affected pathways. mdpi.comnih.gov
Future research should focus on employing a multi-omics approach to dissect the effects of this compound. For instance, transcriptomic analysis (RNA-Seq) could identify genes that are up- or down-regulated in weeds upon treatment, while proteomics would reveal corresponding changes in protein expression. Metabolomics could then uncover alterations in metabolic pathways, providing a functional readout of the herbicide's impact.
The primary challenge lies in the integration and interpretation of these vast and heterogeneous datasets. mdpi.com Developing sophisticated bioinformatics pipelines and statistical models is essential to connect changes across different omics layers. nih.govquantori.com A robust strategy would be to integrate genetic and gene expression data within a Systems Genetics framework to identify master regulators that influence the activation of biological pathways in response to this compound. nih.gov This integrated approach can unveil previously unappreciated molecular mechanisms and potential off-target effects, leading to a more comprehensive understanding of its MOA. nih.govdiva-portal.org
Quantum Chemical Calculations for Detailed Reaction Mechanism Studies
At the most fundamental level, the efficacy of a herbicide is determined by its chemical reactivity and its interaction with the target protein. Quantum chemical calculations have emerged as a powerful tool for analyzing reaction mechanisms at the atomic level. rsc.org These computational methods can estimate reaction pathways, including the energies of transition states and equilibria, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov
For this compound, quantum chemical calculations could be used to:
Model the binding interaction with its target site in photosystem II. This would involve calculating the binding energy and identifying the key amino acid residues involved in the interaction, explaining the molecular basis of its inhibitory activity.
Investigate its chemical stability and degradation pathways. By calculating the activation energies for various potential reactions, researchers can predict how the molecule might break down in the environment. nih.gov
Elucidate the reaction mechanism. Understanding the precise electronic and structural changes that occur as the herbicide interacts with its target can inform the design of more effective and selective molecules in the future. smu.eduresearchgate.net
These theoretical studies, when combined with experimental data, can provide a detailed and dynamic picture of how this compound functions, guiding the development of new herbicidal agents with improved properties. researchgate.net
Policy and Socioeconomic Considerations for Sustainable this compound Management
The successful and responsible introduction of a new agricultural chemical like this compound extends beyond its scientific and technical attributes. It necessitates careful consideration of economic, regulatory, and social factors to ensure its use is sustainable in the long term.
Economic Models for Sustainable Agricultural Practices Employing this compound
The economic viability of using any herbicide is a key driver of its adoption. However, a truly sustainable approach requires economic models that look beyond simple cost-benefit analyses of crop yield. gjesm.net Future research must focus on developing integrated economic models for agricultural systems that might incorporate this compound.
These models should account for:
Long-term productivity: Assessing the impact of the herbicide on soil health and biodiversity, which are crucial for sustained agricultural output.
Input optimization: Balancing the use of herbicides with other pest management strategies to reduce reliance on chemical inputs and minimize the risk of resistance. mdpi.com
Market dynamics: Evaluating how the use of specific herbicides might affect access to different markets, particularly those with stringent environmental or organic standards. researchgate.net
Models like community-supported agriculture (CSA) and other diversified farming systems offer frameworks for balancing economic returns with environmental stewardship. frontiersin.org Research into how a tool like this compound could fit into these more complex, sustainable agribusiness models is essential for its responsible deployment. researchgate.net
Stakeholder Engagement and Knowledge Transfer in Agricultural Innovation
The introduction of any new agricultural technology is a social as well as a technical process. Effective stakeholder engagement is crucial for the successful adoption and sustainable management of innovations like this compound. researchgate.netmdpi.com Engaging a wide range of stakeholders—including farmers, agronomists, researchers, regulators, and the public—ensures that diverse perspectives are considered. researchgate.net
Key aspects of this process include:
Collaborative research and development: Involving end-users in the development process to ensure that the resulting technology meets their needs and is practical for on-farm application.
Transparent knowledge transfer: Clearly communicating the benefits, risks, and proper use of the herbicide to all stakeholders. This builds trust and promotes responsible stewardship.
Building innovation systems: Fostering networks of collaboration between farmers, extension services, research institutions, and private companies to support the ongoing adaptation and improvement of agricultural practices. cirad.frresearchgate.net
Ultimately, fostering a sense of shared ownership and ensuring that new technologies are tailored to local needs and contexts are critical for their long-term success and sustainability. researchgate.netmdpi.com
Concluding Remarks on Azidoioxynil Research
Synthesis of Key Findings and Scientific Contributions
Research involving Azidoioxynil has primarily centered on its application as a specialized chemical probe for elucidating the molecular mechanisms of herbicide action. As a photoaffinity label analog of the herbicide ioxynil (B1672095), its structure is designed to mimic the parent compound, allowing it to bind to the same target site, while also possessing a photo-reactive azido (B1232118) group. The most significant scientific contribution stemming from the use of this compound, particularly its radiolabeled form [¹²⁵I]azido-ioxynil, is the precise identification of the binding niche for nitrile herbicides within Photosystem II (PSII) of plants and cyanobacteria. researchgate.netcambridge.orgbioone.org
Key findings have demonstrated that this compound covalently binds to the D1 protein, a core component of the PSII reaction center. researchgate.netcapes.gov.br Upon photoactivation by UV light, the azide (B81097) moiety forms a highly reactive nitrene intermediate, which then inserts into a nearby carbon-hydrogen bond at the binding site, creating a permanent link. Subsequent protein sequencing and analysis revealed that this covalent attachment occurs specifically at the valine residue at position 249 (Val249) of the D1 protein. researchgate.netcambridge.orgbioone.orgdntb.gov.ua This discovery was a landmark achievement, providing concrete, molecular-level evidence of the herbicide's binding site. It helped to confirm that nitrile herbicides, like ioxynil, and other PSII inhibitors share or have overlapping binding domains on the D1 protein, thereby disrupting the photosynthetic electron transport chain by displacing the native electron acceptor, plastoquinone (B1678516). bioone.org
The use of herbicides as molecular probes, exemplified by this compound, has been instrumental in dissecting the intricate processes of plant biochemistry. cambridge.orgbioone.org This research has not only advanced our understanding of photosynthesis but also provided a powerful methodology for structure-activity relationship studies, contributing foundational knowledge for the development of new phytotoxic compounds. cambridge.org
Reiteration of this compound's Significance in Chemical and Agricultural Sciences
In chemical sciences, this compound stands as a successful example of rational design in chemical biology, specifically in the creation of photoaffinity labels. This technique allows for the transformation of a reversible inhibitor (ioxynil) into an irreversible one, enabling the permanent tagging and subsequent identification of its biological target. Its utility underscores the power of using tailored molecules to investigate complex biological systems, a principle that extends far beyond agricultural applications into pharmacology and molecular biology.
In the agricultural sciences, the significance of this compound is indirect but profound. It is not used as a commercial herbicide itself; rather, the knowledge garnered from its application has had a substantial impact. By pinpointing the Val249 residue as a key interaction point for nitrile herbicides, researchers gained critical insight into the structural basis of their mode of action. researchgate.netcambridge.org This molecular-level understanding is vital for several reasons:
Herbicide Development: It provides a detailed model of the target site, which can be used for the computational design and synthesis of new, more effective herbicide molecules that bind with higher affinity. nih.gov
Understanding Resistance: Herbicide resistance is a major threat to agricultural productivity. nsw.gov.au Mutations in the gene encoding the D1 protein can lead to altered amino acids in the herbicide-binding niche, preventing the herbicide from binding effectively. Knowledge of the precise binding site allows for the prediction and study of resistance-conferring mutations, aiding in the development of strategies to manage resistant weed populations. nsw.gov.au
Classification and Discovery: It solidifies the classification of nitrile herbicides as PSII inhibitors and validates the D1 protein as a viable target for herbicidal action. ucanr.edu This encourages the screening of new chemical entities for their ability to interact with this well-defined target.
Therefore, while not found in a farmer's toolkit, this compound has been an essential tool in the research and development laboratories that support modern agriculture.
Outlook on the Trajectory of Future Research and Innovation in the Field
The foundational work conducted using this compound paves the way for future research and innovation in weed science and chemical biology. The trajectory of future work is likely to follow several key paths. The primary challenge in weed management is the evolution of herbicide-resistant weeds, which necessitates a continuous pipeline of new herbicides with different modes of action. nih.govnsw.gov.au
Future research will likely involve the application of photoaffinity labeling and similar chemical probe strategies to new classes of herbicides whose precise molecular targets are not yet known. As novel phytotoxic compounds are discovered through high-throughput screening, identifying their mechanism of action is a critical but often challenging step. nih.gov The principles demonstrated by this compound can be applied to develop new probes to "fish out" the protein targets of these new compounds, accelerating their development into viable agricultural products.
Furthermore, advancements in analytical techniques, such as cryo-electron microscopy (cryo-EM) and advanced mass spectrometry, will complement chemical probe studies. While this compound identified a key amino acid, these newer technologies can provide a complete, high-resolution three-dimensional structure of a herbicide bound to its target enzyme. This provides an even more detailed picture that can guide the rational design of next-generation herbicides with improved efficacy and selectivity, potentially even targeting specific resistance mutations.
Innovation will also focus on overcoming existing resistance. By understanding exactly how herbicides like ioxynil bind, scientists can design new molecules that can still bind effectively even if the target protein has undergone a mutation. The legacy of this compound is its contribution to a deep, molecular-level understanding of herbicide action, a knowledge base that is essential for the future of sustainable and effective weed control. mdpi.com
Q & A
Basic Research Questions
Q. How should experimental protocols for Azidoioxynil studies be designed to ensure reproducibility?
- Methodological Guidance :
- Follow the Beilstein Journal of Organic Chemistry’s guidelines: Provide exhaustive experimental details (e.g., synthesis conditions, purification methods) in the main text or supplementary materials. Limit the main manuscript to five key compounds, with additional data in appendices .
- For known compounds, cite prior literature confirming identity; for novel compounds, include spectral data (e.g., NMR, IR) and purity metrics (e.g., HPLC) .
- Use standardized units (SI) and state symbols in chemical equations to avoid ambiguity .
Q. What strategies are effective for formulating research questions about this compound’s mechanism of action?
- Methodological Guidance :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., “How does this compound’s photostability (Intervention) compare to structurally analogous herbicides (Comparison) under UV exposure (Outcome)?” .
- Anchor questions in gaps identified during literature reviews, prioritizing unresolved issues in toxicity or degradation pathways .
Q. How can researchers avoid common pitfalls in data presentation for this compound studies?
- Methodological Guidance :
- Separate raw data (appendices) from processed data (main text). Use tables and figures only when they enhance clarity, and ensure all graphical elements include error bars and statistical annotations .
- Cross-validate instrument readings (e.g., GC-MS, HPLC) with calibration standards and document deviations .
- Avoid redundancy: Do not repeat tabular data in text unless critical for interpretation .
Advanced Research Questions
Q. How should contradictory results in this compound’s efficacy across studies be analyzed?
- Methodological Guidance :
- Conduct sensitivity analyses to identify variables (e.g., solvent polarity, temperature) influencing discrepancies. For example, divergent bioactivity results may stem from unaccounted pH variations during assays .
- Apply statistical tools (e.g., ANOVA, t-tests) to quantify variability and distinguish systematic errors from random noise .
- Reconcile findings through meta-analysis, comparing experimental conditions and sample sizes across studies .
Q. What advanced techniques are suitable for elucidating this compound’s degradation pathways?
- Methodological Guidance :
- Combine LC-QTOF-MS for metabolite identification with computational modeling (e.g., DFT calculations) to predict reaction intermediates .
- Use isotopic labeling (e.g., ¹⁵N-Azidoioxynil) to trace degradation products in environmental matrices .
- Validate hypotheses with controlled abiotic/biotic experiments, such as soil microcosms under varying redox conditions .
Q. How can interdisciplinary approaches enhance this compound’s risk-benefit analysis?
- Methodological Guidance :
- Integrate toxicokinetic data (e.g., ADME profiles) with ecotoxicology models to assess bioaccumulation risks .
- Collaborate with computational chemists to predict off-target interactions using molecular docking simulations .
- Leverage epidemiological studies to correlate occupational exposure data with health outcomes .
Data and Analysis
Q. What criteria should guide the selection of analytical methods for this compound quantification?
- Methodological Guidance :
- Prioritize methods with validated limits of detection (LOD) and quantification (LOQ) for the matrix (e.g., soil, water). For trace analysis, use UPLC-MS/MS over UV-spectroscopy .
- Include internal standards (e.g, deuterated analogs) to correct for matrix effects .
- Document instrument parameters (e.g., column type, gradient program) to enable cross-lab reproducibility .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound-related animal studies?
- Methodological Guidance :
- Adhere to institutional review board (IRB) protocols for humane endpoints and sample sizes .
- Report negative results (e.g., lack of genotoxicity) to avoid publication bias .
- Disclose funding sources and potential conflicts of interest in compliance with journal policies .
Literature and Collaboration
Q. What strategies improve the rigor of literature reviews for this compound research?
- Methodological Guidance :
- Use citation management tools (e.g., Zotero) to organize sources and avoid redundant references .
- Critically appraise studies using checklists (e.g., CONSORT for experimental studies) to assess bias .
- Engage with preprint repositories (e.g., arXiv) to access cutting-edge findings not yet peer-reviewed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
